molecular formula C7H12O2 B2769905 3-Cyclopropylbutanoic acid CAS No. 60129-31-9

3-Cyclopropylbutanoic acid

Cat. No.: B2769905
CAS No.: 60129-31-9
M. Wt: 128.171
InChI Key: UGFAKPKHHOAZHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyclopropylbutanoic acid can be achieved through various synthetic routes. One notable method involves the chelate-enolate Claisen rearrangement, which is a key step in the enantioselective synthesis of this compound This method allows for the precise control of stereochemistry, which is crucial for the compound’s biological activity

Chemical Reactions Analysis

3-Cyclopropylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the cyclopropyl group to a more oxidized state.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted cyclopropylbutanoic acids.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols.

Scientific Research Applications

3-Cyclopropylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit root elongation in plants by interfering with the normal function of growth regulators . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the cyclopropyl group plays a crucial role in its biological activity.

Comparison with Similar Compounds

3-Cyclopropylbutanoic acid can be compared with other cyclopropyl-containing compounds, such as:

    Cyclopropylalanine: An amino acid with a cyclopropyl group, known for its biological activity.

    Methylenecyclopropylglycine: Another amino acid derivative with a cyclopropyl group, which has been studied for its effects on metabolism.

    Hypoglycin A: A naturally occurring compound with a cyclopropyl group, known for its toxic effects.

The uniqueness of this compound lies in its specific structure and the resulting biological activity, which differs from other cyclopropyl-containing compounds in terms of its effects and applications.

Properties

IUPAC Name

3-cyclopropylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(4-7(8)9)6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFAKPKHHOAZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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